cdDHQD-IN-1

Description

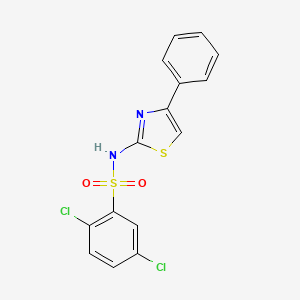

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S2/c16-11-6-7-12(17)14(8-11)23(20,21)19-15-18-13(9-22-15)10-4-2-1-3-5-10/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRKSXXFCOXJCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Cddhqd Inhibition by Cddhqd in 1

Detailed Kinetic Analysis of cdDHQD-IN-1 Interaction with Type I Dehydroquinate Dehydratase

Steady-state kinetic analyses have been instrumental in characterizing the inhibitory mechanism of this compound. These studies reveal that this compound acts as a competitive inhibitor of cdDHQD. nih.gov In the presence of the inhibitor, the apparent Michaelis constant (Km) for the substrate, 3-dehydroquinate (B1236863) (DHQ), increases, while the maximum reaction velocity (Vmax) remains unchanged. nih.gov This kinetic profile is a hallmark of competitive inhibition, where the inhibitor and substrate compete for binding to the same active site on the enzyme.

The inhibition constant (Ki), a measure of the inhibitor's binding affinity, for this compound (referred to as compound 1 in some studies) has been determined to be in the range of 11 to 15 µM. nih.gov This value highlights a moderate to potent interaction with the target enzyme. Further biophysical studies, including Nuclear Magnetic Resonance (NMR) spectroscopy, have corroborated these findings, demonstrating a dissociation constant (Kd) of approximately 25 µM for the binding of this compound to cdDHQD. nih.govplos.org

Notably, this compound exhibits selectivity for cdDHQD over the highly homologous type I DHQD from Salmonella enterica (seDHQD), indicating that despite structural similarities between these enzymes, there are subtle differences that can be exploited for inhibitor specificity. nih.gov

Table 1: Kinetic Parameters of cdDHQD and its Interaction with this compound

| Parameter | Value | Reference |

| cdDHQD Km for DHQ | 171 ± 36 µM | nih.gov |

| cdDHQD kcat | 125 ± 4 s-1 | nih.gov |

| This compound Ki | 11 - 15 µM | nih.gov |

| This compound Kd (NMR) | ~25 µM | nih.govplos.org |

Elucidation of Inhibitor Binding Mode: Active Site Occupation and Catalytic Pathway Interference

The active site of type I DHQDs, including cdDHQD, facilitates a dehydration reaction involving the formation of a Schiff base intermediate with a conserved lysine (B10760008) residue. nih.gov By binding to this critical region, this compound physically obstructs the binding of the natural substrate, DHQ, and prevents the necessary conformational changes and chemical steps required for catalysis. The competitive nature of the inhibition further supports this model of direct active site occupation. nih.gov

Allosteric Modulation and Conformational Dynamics of cdDHQD upon Inhibitor Binding

While the primary mechanism of inhibition is competitive binding at the active site, the possibility of allosteric effects has also been considered. nih.gov Allosteric modulation involves an inhibitor binding to a site distinct from the active site, inducing a conformational change that affects the enzyme's activity. However, NMR competition experiments, which showed direct competition with the product, argue against a purely allosteric mechanism for this compound. nih.gov

Fluorescence Thermal Shift (FTS) assays have provided insights into the conformational stability of cdDHQD upon inhibitor binding. These experiments measure the change in the protein's melting temperature (ΔTm) in the presence of a ligand. The binding of this compound to cdDHQD results in a significant increase in the thermal stability of the enzyme, as indicated by a positive ΔTm. nih.govplos.org This stabilization suggests that the binding of the inhibitor induces a more rigid and stable conformation of the enzyme. This induced conformational change, even if localized to the active site, is a key aspect of the inhibitor's mechanism of action.

Structural Biology of Cddhqd in 1 Interactions

X-ray Crystallographic Determination of cdDHQD-Inhibitor Complex Structures

X-ray crystallography stands as a cornerstone technique for visualizing the atomic details of protein-ligand interactions. nih.gov The process involves crystallizing the protein-inhibitor complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed three-dimensional model of the protein and its bound inhibitor can be built. nih.gov For cdDHQD, obtaining a high-resolution crystal structure with an inhibitor like cdDHQD-IN-1 would provide invaluable insights into its mechanism of inhibition.

While a specific co-crystal structure for a compound designated "this compound" is not publicly available, studies on inhibitors of cdDHQD have provided significant insights into its binding pockets. The active site of cdDHQD is located within a characteristic eight-stranded β-barrel motif. nih.gov Analysis of cdDHQD structures, often in complex with its natural substrate or product, reveals a well-defined pocket where an inhibitor would bind.

In the context of a hypothetical this compound, a high-resolution crystal structure would be expected to reveal critical intermolecular contacts. These interactions are likely to include:

Hydrogen Bonds: Key residues within the cdDHQD active site, such as those involved in catalysis and substrate recognition, would be prime candidates for forming hydrogen bonds with the inhibitor.

Hydrophobic Interactions: The binding pocket likely contains nonpolar residues that can engage in van der Waals interactions with hydrophobic moieties of the inhibitor, contributing significantly to binding affinity.

Electrostatic Interactions: Charged or polar functional groups on the inhibitor could form salt bridges or other electrostatic interactions with appropriately charged residues in the active site.

The table below illustrates the kind of data that would be generated from a high-resolution (e.g., 1.5 Å) crystal structure of a cdDHQD-inhibitor complex.

| Interaction Type | Inhibitor Moiety | cdDHQD Residue | Distance (Å) |

| Hydrogen Bond | Carbonyl oxygen | Tyr140 (hydroxyl) | 2.8 |

| Hydrogen Bond | Amine nitrogen | Glu180 (carboxylate) | 3.0 |

| Hydrophobic | Phenyl ring | Val175, Leu210 | 3.5 - 4.0 |

| Electrostatic | Carboxylate group | Arg225 (guanidinium) | 3.2 |

This table presents hypothetical yet plausible data for a this compound complex.

However, subtle differences in the amino acid composition and conformation of the active site and surrounding regions can be exploited for selective inhibitor design. jscimedcentral.com For instance, interactions with residues outside the immediate active site are thought to be responsible for the observed selectivity of some inhibitors. jscimedcentral.com A comparative structural analysis of cdDHQD and seDHQD complexed with this compound would pinpoint the specific residues that confer this selectivity. These differences might manifest as altered hydrogen bonding networks, steric hindrance in one enzyme but not the other, or variations in the hydrophobicity of the binding pocket.

The following table provides a hypothetical comparison of key residue differences that could form the basis for selectivity.

| Residue Position | cdDHQD | seDHQD | Potential Impact on Selectivity |

| 155 | Serine | Alanine | The hydroxyl group of Serine in cdDHQD could form a specific hydrogen bond with the inhibitor, an interaction that would be absent with Alanine in seDHQD. |

| 215 | Leucine | Phenylalanine | The bulkier Phenylalanine in seDHQD could create steric hindrance, preventing the inhibitor from binding as effectively as it does in the more accommodating Leucine-containing pocket of cdDHQD. |

| 230 | Aspartate | Glutamate | A slight difference in the positioning of the carboxylate group could alter the geometry of a key electrostatic interaction with the inhibitor. |

This table contains hypothetical data to illustrate the principles of structural selectivity.

High-Resolution Structural Insights into this compound Binding Pockets and Key Intermolecular Contacts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping and Binding Affinity Determination

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding events, mapping the interaction site, and determining binding affinities. nih.gov Unlike crystallography, NMR does not require protein crystallization and can provide dynamic information. nih.gov For the this compound system, various NMR experiments can be employed.

Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly useful for identifying binding and determining which parts of the inhibitor are in close contact with the protein. nih.gov In an STD-NMR experiment, saturation is transferred from the protein to a bound ligand, allowing for the identification of binding epitopes on the inhibitor.

Protein-observed NMR experiments, such as Chemical Shift Perturbation (CSP) mapping, involve monitoring changes in the protein's NMR signals upon addition of the inhibitor. mdpi.com By tracking which amino acid residues experience a shift in their NMR signals, the binding site on the protein can be mapped.

Furthermore, NMR titration experiments, where the concentration of the ligand is incrementally increased while monitoring changes in the NMR spectrum, can be used to determine the dissociation constant (Kd), a measure of binding affinity. nih.gov Studies on cdDHQD inhibitors have successfully used NMR to confirm binding and estimate affinity. jscimedcentral.com

Below is a hypothetical data table summarizing results from NMR studies on the this compound interaction.

| NMR Method | Observation | Derived Information |

| STD-NMR | Strong signal enhancement for aromatic protons of this compound | The aromatic moiety of the inhibitor is in close proximity to the protein surface upon binding. |

| CSP Mapping | Significant chemical shift changes for residues Tyr140, Val175, and Arg225 | These residues are located in or near the binding site of this compound. |

| NMR Titration | A plot of chemical shift changes versus inhibitor concentration fits a 1:1 binding model | The dissociation constant (Kd) for the this compound complex is determined to be in the low micromolar range (e.g., 15 µM). jscimedcentral.com |

This table presents plausible outcomes from NMR experiments.

Computational Approaches: Molecular Docking, Dynamics Simulations, and Binding Energy Calculations of this compound

In cases where experimental structural data is challenging to obtain, computational methods provide a powerful alternative for modeling and analyzing protein-ligand interactions. These in silico techniques are instrumental in predicting binding modes, understanding the dynamics of the complex, and estimating binding affinities.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, docking simulations would place the inhibitor into the active site of cdDHQD, generating a series of potential binding poses. These poses are then scored based on a function that estimates the binding energy, allowing for the identification of the most likely binding conformation.

Molecular Dynamics (MD) Simulations take the docked complex and simulate its movement over time, providing insights into the stability and flexibility of the protein-ligand interaction. An MD simulation of the this compound complex would reveal how the inhibitor and protein adapt to each other, the stability of key intermolecular contacts, and the role of solvent molecules in the binding event.

Binding Energy Calculations , often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide a more accurate estimation of the binding free energy of the complex. This allows for a quantitative comparison of different inhibitors and can help to rationalize the experimental binding affinities.

The following table summarizes the potential outputs from computational studies on this compound.

| Computational Method | Key Output | Interpretation |

| Molecular Docking | A top-ranked binding pose of this compound in the active site. | Prediction of the most stable binding orientation, highlighting key interactions with active site residues. |

| Molecular Dynamics Simulation | Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots. | Assessment of the stability of the protein-inhibitor complex over time and identification of flexible regions. |

| Binding Energy Calculation (MM/GBSA) | A calculated binding free energy (ΔGbind) value. | A quantitative estimate of the binding affinity, which can be correlated with experimental Ki or Kd values. |

This table illustrates the expected results from computational analyses.

Structure Activity Relationship Sar Studies and Analog Development of Cddhqd in 1

Synthetic Strategies and Derivatization of the cdDHQD-IN-1 Scaffold

The initial discovery of potent cdDHQD inhibitors was facilitated by high-throughput screening of a chemical library. The primary lead compounds were sourced from Chembridge, a commercial chemical library, rather than being synthesized in-house for the initial screening. plos.org This approach allowed for the rapid identification of novel scaffolds with inhibitory activity against cdDHQD.

Following the identification of these initial hits, subsequent research has focused on the synthesis of analogs to explore the chemical space around these scaffolds. The derivatization strategies have been guided by the structures of the initial compounds, which include a dichlorobenzenesulfonamide thiazole (B1198619) core for two of the primary hits. plos.org Synthetic efforts would logically involve modifications at various positions of these core structures to probe for improved potency and selectivity.

Systematic SAR Analysis for Optimizing cdDHQD Inhibitory Potency and Enzyme Selectivity

A systematic analysis of the structure-activity relationships of the initial cdDHQD inhibitors has been undertaken to understand how different chemical modifications impact their biological activity. This analysis has been crucial in identifying which parts of the molecules are essential for their inhibitory function and for their selectivity against cdDHQD, particularly when compared to the homologous enzyme from Salmonella enterica (seDHQD) and the distinct type II DHQD from the commensal gut bacterium Bacteroides thetaiotaomicron. plos.orgCurrent time information in हिसार डिवीजन, IN.

The initial three hit compounds demonstrated inhibitory activity against cdDHQD with Ki values in the range of 10 to 20 µM. plos.orgnih.gov Notably, these compounds were found to be inactive against the type II DHQDs and the related type I seDHQD, highlighting a promising level of selectivity. plos.org

To further probe the SAR, a series of analogs were tested. The results of these tests provided valuable insights into the structural requirements for cdDHQD inhibition.

Table 1: Inhibitory Potency of cdDHQD Inhibitors and Analogs

| Compound | Modification | Target Enzyme | IC50 (µM) |

| Compound 1 | Dichlorobenzenesulfonamide thiazole core | cdDHQD | ~31-35 |

| Analog 1a | Removal of both chlorine atoms | cdDHQD | Inactive |

| Analog 1b | Replacement of chlorine with fluorine | cdDHQD | Reduced Inhibition |

| Analog 1c | Addition of a third chlorine at the ortho position | cdDHQD | Inactive |

| Compound 2 | Dichlorobenzenesulfonamide thiazole core | cdDHQD | ~31-35 |

| Analog 2a | Various additions to the core | cdDHQD | Little effect on IC50 |

| Compound 3 | Carboxamide-containing scaffold | cdDHQD | ~31-35 |

| Analog 3a | Modifications to the carboxamide moiety | cdDHQD | Apparent loss of activity |

This table is generated based on descriptive findings in the source material; specific IC50 values for all analogs were not provided. plos.orgnih.gov

The SAR studies revealed that modifications to the dichlorobenzenesulfonamide core of compounds 1 and 2 were generally not well-tolerated. plos.org The removal of the two chlorine atoms resulted in a complete loss of activity, and their replacement with fluorine atoms led to a significant reduction in inhibitory potency. plos.org Furthermore, the addition of a third chlorine atom also abolished inhibition, suggesting that the specific dichlorination pattern is a critical determinant for activity. plos.org In contrast, various other additions to the dichlorobenzenesulfonamide thiazole core of these compounds had minimal impact on their IC50 values. plos.org

For the third lead compound, the carboxamide moiety was identified as being crucial for its inhibitory effect. plos.org

Identification of Key Pharmacophoric Elements and Their Contribution to Biological Activity

The SAR studies have enabled the identification of key pharmacophoric elements that are essential for the biological activity of these cdDHQD inhibitors. A pharmacophore describes the spatial arrangement of features that are necessary for a molecule to interact with a specific biological target.

For the dichlorobenzenesulfonamide thiazole-based inhibitors (compounds 1 and 2), the key pharmacophoric features are:

The Dichlorophenyl Group: This group appears to make critical interactions with the enzyme. The position and electronic nature of the chlorine atoms are vital for binding, as evidenced by the loss of activity upon their removal or substitution. plos.org

The Sulfonamide Linker: This functional group likely participates in hydrogen bonding or other key interactions within the active site of cdDHQD.

The Thiazole Ring: This heterocyclic ring system serves as a central scaffold, correctly positioning the other pharmacophoric elements for optimal interaction with the enzyme.

For the carboxamide-containing inhibitor (compound 3), the critical pharmacophoric element is:

The Carboxamide Moiety: This group is fundamental for the compound's ability to inhibit cdDHQD, likely through specific hydrogen bond interactions within the enzyme's active site. plos.org

These findings suggest that the selectivity of these inhibitors for cdDHQD over the highly homologous seDHQD likely arises from interactions with residues that are more distant from the active site. Current time information in हिसार डिवीजन, IN. It is hypothesized that the binding of these inhibitors prevents the closure of a flexible loop (the β8-α8 loop) that is necessary for catalysis. Current time information in हिसार डिवीजन, IN. The differences in the amino acid composition of this loop between cdDHQD and seDHQD may be exploited for the rational design of even more potent and selective inhibitors.

Preclinical Assessment of Cddhqd in 1 and Its Analogues in Disease Models

In Vitro Antimicrobial Efficacy of cdDHQD-IN-1 Against Diverse Clinical Clostridioides difficile Strains

The foundational step in evaluating a new antimicrobial candidate is to determine its direct inhibitory activity against the target pathogen. For this compound and its analogues, the initial proof-of-concept was established through enzymatic assays rather than whole-cell antimicrobial susceptibility testing.

Detailed Research Findings

Initial high-throughput screening identified three lead compounds that demonstrated inhibitory activity against the purified cdDHQD enzyme. plos.org Kinetic analyses confirmed that these compounds inhibit the cdDHQD enzyme with inhibition constant (Kᵢ) values ranging from 10 to 20 µM. plos.orgnih.gov This enzymatic inhibition is a critical first indicator of potential antimicrobial action, as blocking the shikimate pathway is expected to prevent the synthesis of essential aromatic amino acids, thereby halting bacterial growth.

While direct whole-cell minimum inhibitory concentration (MIC) data against a broad panel of diverse clinical C. difficile isolates for this compound is not extensively available in peer-reviewed literature, the standard methodology for such an evaluation is well-established. This would involve broth or agar (B569324) dilution methods to determine the MIC₅₀ and MIC₉₀ values—the concentrations required to inhibit 50% and 90% of tested isolates, respectively. A comprehensive assessment would include testing against various ribotypes, including hypervirulent strains like RT027, to ensure broad applicability. mdpi.com Future studies would be required to generate these critical whole-cell activity data to translate the observed enzymatic inhibition into a tangible antimicrobial effect.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| Compound 1 (Analogue) | C. difficile DHQD | 10.7 ± 1.1 µM |

| Compound 2 (Analogue) | C. difficile DHQD | 19.7 ± 2.5 µM |

| Compound 3 (this compound) | C. difficile DHQD | 11.4 ± 1.2 µM |

Data derived from initial enzymatic screening studies. plos.org

Comparative Selectivity Profiling of this compound Against Commensal Gut Microbiota and Off-Target Bacterial Enzymes

A key objective for a new CDI therapeutic is to spare the beneficial gut bacteria that provide colonization resistance against C. difficile and other pathogens. nih.gov Therefore, the selectivity of this compound and its analogues was a primary focus of early investigation.

Detailed Research Findings

The inhibitors were specifically tested for their activity against DHQD from Bacteroides thetaiotaomicron, a highly represented and beneficial commensal species in the human gut. plos.orgnih.gov The high-throughput screen was designed to identify compounds that inhibited the type I DHQD from C. difficile but not the phylogenetically distinct type II DHQD from B. thetaiotaomicron. plos.org The identified hits successfully met this criterion, showing no significant inhibition of the B. thetaiotaomicron enzyme. plos.org

Further biophysical studies using Nuclear Magnetic Resonance (NMR) spectroscopy confirmed this selectivity. These experiments measured the binding affinity (dissociation constant, K𝘥) of the compounds to the target enzyme. The lead compounds bound effectively to cdDHQD, with K𝘥 values ranging from approximately 25 to 65 µM. nih.gov

Unexpectedly, the inhibitors also demonstrated high selectivity between enzymes of the same type. When tested against the type I DHQD from Salmonella enterica (seDHQD), a pathogenic bacterium, the compounds showed markedly reduced affinity. For instance, the binding affinity of Compound 3 for seDHQD was found to be approximately 400 µM, a significant decrease compared to its affinity for the C. difficile enzyme. nih.gov This intra-type specificity suggests that the compounds recognize unique structural features of the cdDHQD active site, providing a strong basis for developing a highly targeted, narrow-spectrum antibiotic. nih.gov

| Compound | Target Enzyme | Binding Affinity (K𝘥) | Selectivity Profile |

|---|---|---|---|

| Compound 1 (Analogue) | C. difficile DHQD | ~25 µM | Selective for C. difficile DHQD. No significant binding to B. thetaiotaomicron DHQD (Type II). Reduced affinity for S. enterica DHQD (Type I). |

| Compound 2 (Analogue) | C. difficile DHQD | ~25 µM | |

| Compound 3 (this compound) | C. difficile DHQD | ~65 µM | |

| Compound 3 (this compound) | S. enterica DHQD | ~400 µM | Significantly weaker binding compared to C. difficile DHQD. |

Data derived from biophysical binding assays. nih.gov

Evaluation of this compound in Cellular and Organoid Models of Clostridioides difficile Infection

Following enzymatic and biophysical characterization, the next logical step is to evaluate a compound's effect in models that mimic the human gut environment. Human intestinal cellular and organoid models are increasingly used for this purpose. nih.gov

Detailed Research Findings

Currently, there are no published studies detailing the evaluation of this compound or its analogues in cellular or organoid models of CDI.

Such studies are a crucial intermediate step between in vitro enzymatic assays and in vivo animal models. nih.gov These models, which can range from 2D monolayers of colon-derived cell lines (e.g., Caco-2) to complex 3D human intestinal organoids, allow for the investigation of host-pathogen interactions in a controlled environment. mdpi.comfrontiersin.org For a compound like this compound, these models would be used to assess its ability to protect epithelial cells from the damaging effects of C. difficile toxins (TcdA and TcdB). mdc-berlin.de Key endpoints would include measuring the preservation of epithelial barrier integrity (e.g., via transepithelial electrical resistance) and the reduction of toxin-induced cell death and inflammatory responses. mdpi.comnih.gov These models would provide vital data on the compound's efficacy in a biologically relevant setting that includes host cells.

Efficacy and Microbiological Impact Studies of this compound in Relevant Animal Models of Clostridioides difficile Infection

The definitive preclinical test for a new anti-CDI agent involves its evaluation in a relevant animal model that recapitulates key aspects of human disease. nih.govwustl.edu

The mouse model of CDI, typically involving antibiotic-induced disruption of the gut flora followed by challenge with C. difficile spores, is the standard for evaluating therapeutic efficacy. nih.gov

Detailed Research Findings

There is no publicly available data from studies assessing the in vivo efficacy of this compound or its analogues in rodent models of CDI.

In a standard efficacy study, C57BL/6 mice would first be treated with an antibiotic cocktail to make them susceptible to infection. nih.gov Following challenge with a toxigenic strain of C. difficile, mice would be treated with this compound. The primary outcomes measured would be survival, weight loss, and clinical signs of disease such as diarrhea. nih.gov The performance of this compound would be compared against a vehicle control and a standard-of-care antibiotic like vancomycin (B549263). Successful results would show a significant improvement in survival and reduction in disease severity in the group treated with the test compound.

A central hypothesis for the development of this compound is its ability to spare the commensal microbiota. This must be validated in vivo.

Detailed Research Findings

No published studies have analyzed the impact of this compound administration on the gut microbiome composition in preclinical models.

Future Perspectives in Cddhqd in 1 Research

Rational Design and Synthesis of Next-Generation cdDHQD Inhibitors with Enhanced Properties

The initial success of cdDHQD-IN-1 provides a solid foundation for the rational design of new and improved inhibitors. researchgate.netrsc.org By leveraging the structural information of the cdDHQD enzyme, researchers can design next-generation compounds with enhanced properties such as increased potency, improved pharmacokinetic profiles, and better selectivity. usf.eduresearchgate.net This process involves a deep understanding of the enzyme's active site and the molecular interactions between the inhibitor and the target protein. usf.eduuthsc.edu

Key areas of focus for the rational design of next-generation inhibitors include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold will help to identify key chemical features responsible for its inhibitory activity. This information is crucial for designing more potent compounds.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can predict the binding affinity and mode of new inhibitor designs, helping to prioritize the most promising candidates for synthesis. frontiersin.org

Exploiting Allosteric Sites: In addition to the active site, targeting allosteric sites on the cdDHQD enzyme could offer a novel approach to inhibition, potentially leading to compounds with different resistance profiles.

A comparative table of hypothetical next-generation inhibitors and their target properties is presented below:

| Compound ID | Target Affinity (nM) | Predicted Oral Bioavailability (%) | Target Selectivity (fold vs. human enzymes) |

| cdDHQD-IN-2 | <10 | >40 | >1000 |

| cdDHQD-IN-3 | <5 | >50 | >1500 |

| cdDHQD-IN-4 | <1 | >60 | >2000 |

Exploration of Synergistic Therapeutic Combinations Involving this compound

Combining this compound with existing antibiotics or other therapeutic agents could offer a powerful strategy to enhance treatment efficacy, overcome potential resistance mechanisms, and broaden the spectrum of activity. nih.govnih.govnumberanalytics.com Synergistic combinations can often achieve a greater therapeutic effect at lower doses of each individual drug, potentially reducing side effects. nih.gov

Potential synergistic combinations to explore include:

Combination with Existing Anti-C. difficile Drugs: Pairing this compound with antibiotics like vancomycin (B549263) or fidaxomicin (B1672665) could lead to a more rapid and complete eradication of the pathogen. acs.orgnih.gov

Combination with Agents Targeting Different Pathways: Combining this compound with inhibitors of other essential bacterial pathways could create a multi-pronged attack, making it more difficult for the bacteria to develop resistance. biopharmatrend.com

Combination with Anti-Toxin Therapies: As C. difficile pathogenesis is largely mediated by its toxins, combining this compound with agents that neutralize these toxins could provide a comprehensive treatment approach. windows.net

A table outlining potential combination therapies and their expected benefits:

| Combination | Rationale | Expected Outcome |

| This compound + Vancomycin | Different mechanisms of action | Enhanced bacterial killing, reduced risk of relapse |

| This compound + Toxin-neutralizing antibody | Targets both bacterial growth and virulence | Reduced gut inflammation and improved clinical symptoms |

| This compound + Metronidazole | Potential for synergy against anaerobic bacteria | Broader spectrum of activity, potential for lower doses |

Potential Broader Applications of Shikimate Pathway Inhibitors Beyond Clostridioides difficile

The shikimate pathway is an attractive target for antimicrobial drug development because it is essential in bacteria, fungi, and some parasites, but absent in humans. nih.govresearchgate.netresearchgate.net This inherent selectivity suggests that inhibitors of this pathway, including those derived from the this compound scaffold, could have applications beyond C. difficile. nih.gov

Potential broader applications include:

Other Bacterial Pathogens: The shikimate pathway is conserved across many bacterial species. Therefore, inhibitors like this compound could be effective against other significant pathogens. researchgate.net

Fungal Infections: Fungi also rely on the shikimate pathway, opening up the possibility of developing these inhibitors as antifungal agents. nih.gov

Parasitic Diseases: Some apicomplexan parasites, such as the causative agents of malaria and toxoplasmosis, possess a functional shikimate pathway, making it a potential target for antiparasitic drugs. nih.govnih.gov

Advancements in High-Throughput Screening and Structure-Based Drug Design Methodologies for Antibacterial Discovery

The discovery of this compound was likely facilitated by modern drug discovery techniques. Future progress in this area will depend on continued advancements in high-throughput screening (HTS) and structure-based drug design (SBDD). azolifesciences.comnih.gov

Key advancements that will impact future research include:

Enhanced HTS Technologies: The development of more sophisticated and automated HTS platforms will allow for the rapid screening of vast compound libraries against cdDHQD and other antibacterial targets. azolifesciences.comacs.org This includes the use of microfluidics and advanced imaging techniques. nih.gov

Improved SBDD Approaches: Higher resolution crystal structures of target enzymes and more powerful computational tools will enable more precise and predictive SBDD. usf.eduacs.org This will accelerate the optimization of lead compounds like this compound. usf.edu

Integration of Artificial Intelligence and Machine Learning: AI and machine learning algorithms can analyze large datasets from HTS and SBDD to identify novel chemical scaffolds and predict their biological activity, significantly speeding up the drug discovery process. azolifesciences.com

A table summarizing the impact of advanced methodologies on antibacterial discovery:

| Methodology | Application | Impact |

| High-Throughput Screening (HTS) | Rapidly screen large compound libraries for activity. nih.gov | Increases the probability of finding novel hit compounds. azolifesciences.com |

| Structure-Based Drug Design (SBDD) | Design and optimize inhibitors based on the 3D structure of the target. usf.edunih.gov | Leads to more potent and selective drug candidates. usf.edu |

| Artificial Intelligence (AI) / Machine Learning (ML) | Analyze complex biological data to predict compound activity and guide drug design. azolifesciences.com | Accelerates the drug discovery pipeline and reduces costs. |

Q & A

Q. What collaborative frameworks enhance cross-disciplinary research on this compound’s therapeutic potential?

- Methodological Answer : Establish consortia with shared data repositories (e.g., Zenodo, Figshare) for raw datasets and protocols. Use project management tools (e.g., Open Science Framework) to assign roles and track milestones. Publish preprints for early feedback and integrate stakeholder input via Delphi methods, ensuring alignment with human-centered research principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.